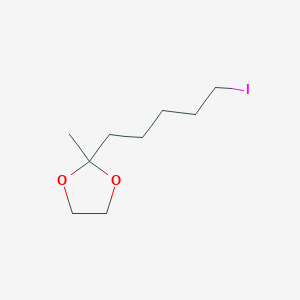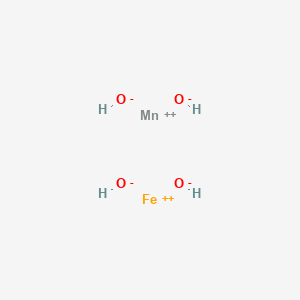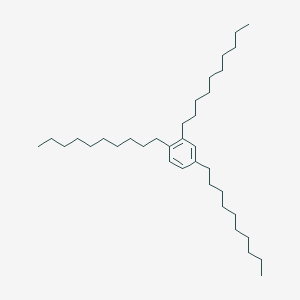
Benzene, 1,2,4-tris(decyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,2,4-tris(decyl)-: is a derivative of benzene where three decyl groups are attached to the benzene ring at the 1, 2, and 4 positions. This compound is part of a broader class of chemicals known as alkylbenzenes, which are characterized by the presence of alkyl groups attached to a benzene ring. The presence of long decyl chains imparts unique physical and chemical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2,4-tris(decyl)- typically involves the alkylation of benzene with decyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the benzene ring undergoes electrophilic substitution to attach the decyl groups at the desired positions.
Industrial Production Methods: On an industrial scale, the production of Benzene, 1,2,4-tris(decyl)- can be achieved through continuous flow reactors that allow for precise control of reaction conditions such as temperature, pressure, and catalyst concentration. This ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzene, 1,2,4-tris(decyl)- can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of benzylic alcohols, aldehydes, or carboxylic acids depending on the reaction conditions.
Reduction: Reduction reactions can convert the benzene ring to cyclohexane derivatives, though this is less common due to the stability of the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring, while nucleophilic substitution can occur at the benzylic positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H2SO4) are commonly used.
Major Products:
Oxidation: Benzylic alcohols, aldehydes, and carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, 1,2,4-tris(decyl)- is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the study of steric and electronic effects in aromatic substitution reactions.
Biology and Medicine: While specific biological applications of Benzene, 1,2,4-tris(decyl)- are limited, derivatives of alkylbenzenes are often explored for their potential as antimicrobial agents and in drug delivery systems due to their ability to interact with biological membranes.
Industry: In the industrial sector, Benzene, 1,2,4-tris(decyl)- is used as a surfactant and in the formulation of lubricants and detergents. Its hydrophobic decyl chains make it effective in reducing surface tension and enhancing the solubility of hydrophobic compounds.
Mecanismo De Acción
The mechanism by which Benzene, 1,2,4-tris(decyl)- exerts its effects is largely dependent on its chemical interactions In oxidation reactions, the benzylic positions are particularly reactive due to the stability of the resulting benzylic radicals or carbocations
Comparación Con Compuestos Similares
Benzene, 1,2,4-tris(octyl)-: Similar structure but with shorter octyl chains instead of decyl chains.
Benzene, 1,3,5-tris(decyl)-: Decyl groups attached at the 1, 3, and 5 positions, leading to different steric and electronic properties.
Benzene, 1,2,3-tris(decyl)-: Decyl groups attached at the 1, 2, and 3 positions, affecting the compound’s reactivity and physical properties.
Uniqueness: Benzene, 1,2,4-tris(decyl)- is unique due to the specific positioning of the decyl groups, which influences its chemical reactivity and physical properties. The 1,2,4-trisubstitution pattern allows for distinct steric interactions and electronic effects compared to other isomers.
Propiedades
Número CAS |
138384-24-4 |
|---|---|
Fórmula molecular |
C36H66 |
Peso molecular |
498.9 g/mol |
Nombre IUPAC |
1,2,4-tris-decylbenzene |
InChI |
InChI=1S/C36H66/c1-4-7-10-13-16-19-22-25-28-34-31-32-35(29-26-23-20-17-14-11-8-5-2)36(33-34)30-27-24-21-18-15-12-9-6-3/h31-33H,4-30H2,1-3H3 |
Clave InChI |
MOEDNZQWXWFMHN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=CC(=C(C=C1)CCCCCCCCCC)CCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


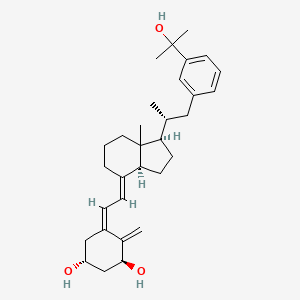
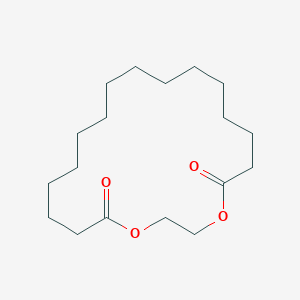
![[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid](/img/structure/B14283244.png)
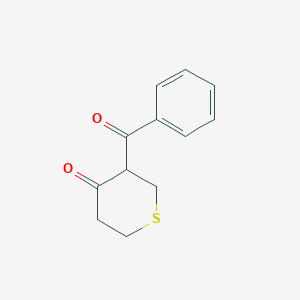
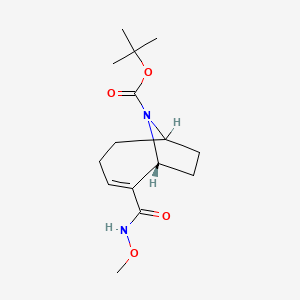
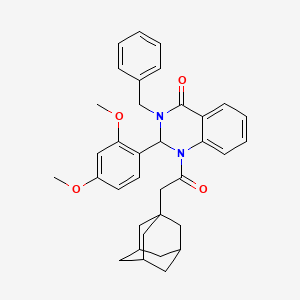
![5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14283266.png)
![1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B14283267.png)

![(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol](/img/structure/B14283292.png)

